molecular formula C28H22ClF3N6O3 B12467815 Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-

Glycinamide, 1-(4-cyano-2-pyridinyl)-5-oxo-L-prolyl-2-(2-chlorophenyl)-N-(3,3-difluorocyclobutyl)-N2-(5-fluoro-3-pyridinyl)-

Cat. No.: B12467815
M. Wt: 583.0 g/mol
InChI Key: WIJZXSAJMHAVGX-UHFFFAOYSA-N
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Description

Ivosidenib is a small molecule inhibitor of isocitrate dehydrogenase-1, which is mutated in several forms of cancer. It is primarily used in the treatment of acute myeloid leukemia and cholangiocarcinoma. The compound works by decreasing the abnormal production of the oncometabolite 2-hydroxyglutarate, leading to the differentiation of malignant cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ivosidenib can be synthesized through a multi-step process involving the coupling of various intermediatesThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of Ivosidenib involves large-scale chemical synthesis using automated reactors and stringent quality control measures. The process is optimized to maximize yield and purity while minimizing the production of by-products and waste. Techniques such as crystallization and chromatography are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

Ivosidenib undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized forms of Ivosidenib, while substitution reactions can introduce new functional groups, altering the compound’s properties .

Scientific Research Applications

Ivosidenib has a wide range of scientific research applications:

Mechanism of Action

Ivosidenib works by inhibiting the mutated isocitrate dehydrogenase-1 enzyme, which is responsible for the abnormal production of the oncometabolite 2-hydroxyglutarate. By blocking this enzyme, Ivosidenib reduces the levels of 2-hydroxyglutarate, leading to the differentiation of malignant cells into more normal cells. This mechanism involves the molecular targets and pathways associated with cellular metabolism and differentiation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ivosidenib is unique in its specificity for isocitrate dehydrogenase-1 and its ability to reduce the production of 2-hydroxyglutarate, making it a valuable therapeutic agent for cancers with isocitrate dehydrogenase-1 mutations. Its effectiveness in treating acute myeloid leukemia and cholangiocarcinoma sets it apart from other similar compounds .

Properties

Molecular Formula

C28H22ClF3N6O3

Molecular Weight

583.0 g/mol

IUPAC Name

N-[1-(2-chlorophenyl)-2-[(3,3-difluorocyclobutyl)amino]-2-oxoethyl]-1-(4-cyanopyridin-2-yl)-N-(5-fluoropyridin-3-yl)-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C28H22ClF3N6O3/c29-21-4-2-1-3-20(21)25(26(40)36-18-11-28(31,32)12-18)37(19-10-17(30)14-34-15-19)27(41)22-5-6-24(39)38(22)23-9-16(13-33)7-8-35-23/h1-4,7-10,14-15,18,22,25H,5-6,11-12H2,(H,36,40)

InChI Key

WIJZXSAJMHAVGX-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1C(=O)N(C2=CC(=CN=C2)F)C(C3=CC=CC=C3Cl)C(=O)NC4CC(C4)(F)F)C5=NC=CC(=C5)C#N

Origin of Product

United States

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